molecular formula C26H33NO6 B11218719 Ethyl 4-((6,7-dimethoxy-2-(3-methylbutanoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate

Ethyl 4-((6,7-dimethoxy-2-(3-methylbutanoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate

Cat. No.: B11218719
M. Wt: 455.5 g/mol
InChI Key: BFRSPSWLDUDBSF-UHFFFAOYSA-N
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Description

Ethyl 4-((6,7-dimethoxy-2-(3-methylbutanoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is a complex organic compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their significant biological activities and are often found in various alkaloids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((6,7-dimethoxy-2-(3-methylbutanoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate involves multiple steps. One of the key starting materials is { [4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}amine. This amine is reacted with diethyl oxalate in chloroform under reflux conditions to form an oxamide ethyl ester . The cyclization of this intermediate with phosphorus oxychloride under Bischler–Napieralski reaction conditions yields a dihydroisoquinoline derivative .

Industrial Production Methods

Industrial production methods for such complex organic compounds typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((6,7-dimethoxy-2-(3-methylbutanoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to convert carbonyl groups to alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-((6,7-dimethoxy-2-(3-methylbutanoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-((6,7-dimethoxy-2-(3-methylbutanoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives often interact with enzymes and receptors in the body, leading to various physiological effects. The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-((6,7-dimethoxy-2-(3-methylbutanoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is unique due to its specific substitution pattern and the presence of both ester and amide functionalities. This unique structure may confer distinct biological activities and reactivity compared to other isoquinoline derivatives.

Properties

Molecular Formula

C26H33NO6

Molecular Weight

455.5 g/mol

IUPAC Name

ethyl 4-[[6,7-dimethoxy-2-(3-methylbutanoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate

InChI

InChI=1S/C26H33NO6/c1-6-32-26(29)18-7-9-20(10-8-18)33-16-22-21-15-24(31-5)23(30-4)14-19(21)11-12-27(22)25(28)13-17(2)3/h7-10,14-15,17,22H,6,11-13,16H2,1-5H3

InChI Key

BFRSPSWLDUDBSF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)CC(C)C)OC)OC

Origin of Product

United States

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